molecular formula C18H15F4N3O2 B2966046 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 891106-86-8

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No. B2966046
CAS RN: 891106-86-8
M. Wt: 381.331
InChI Key: KDBZUQYBXQERSO-UHFFFAOYSA-N
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Description

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea is a chemical compound that belongs to the class of urea derivatives. It is commonly known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). TAK-659 has been shown to have promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.

Scientific Research Applications

Role in Orexin Receptor Mechanisms

The compound GSK1059865, a selective OX1R antagonist, which is structurally related to 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea, has been studied for its effects on compulsive food consumption. This compound demonstrated selective reduction in binge eating for highly palatable food without affecting standard food pellet intake in female rats. This suggests a major role for OX1R mechanisms in binge eating, indicating potential pharmacological applications in treating eating disorders with a compulsive component (Piccoli et al., 2012).

Synthesis and Properties in Heterocyclic Chemistry

Research in heterocyclic chemistry has led to the synthesis of heterocyclic fluorophosphoranes, which are structurally related to the subject compound. These studies provide insights into the properties and reactions of such compounds, enhancing our understanding of their potential applications in various scientific fields (Dunmur & Schmutzler, 1971).

Applications in Central Nervous System Agents

A series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, structurally related to the discussed compound, showed anxiolytic activity and potent muscle-relaxant properties. This suggests potential applications of similar compounds in developing central nervous system agents (Rasmussen et al., 1978).

Application in Fluoride Ion Sensing

Urea-linked 1,2,3-triazole based sensors, including compounds structurally similar to the queried compound, have been synthesized and evaluated for sensing abilities towards various ions. One of the sensors exhibited selective sensing for fluoride ions, indicating potential applications in ion detection and monitoring (Rani et al., 2020).

Potential in Anticancer Research

Certain derivatives of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea, a compound related to the subject molecule, have shown in vitro antiproliferative activity against various cancer cell lines. This suggests the potential of similar compounds in the development of new cancer treatments (Al-Sanea et al., 2018).

properties

IUPAC Name

1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F4N3O2/c19-12-4-6-15(7-5-12)25-10-14(9-16(25)26)24-17(27)23-13-3-1-2-11(8-13)18(20,21)22/h1-8,14H,9-10H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBZUQYBXQERSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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